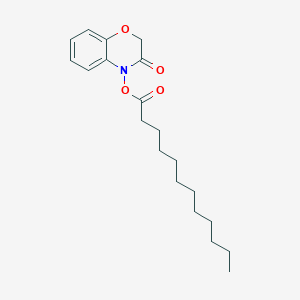

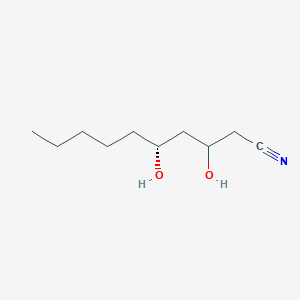

![molecular formula C28H24N4+2 B12604250 4,4'-(1,4-Phenylene)bis[1-(4-aminophenyl)pyridin-1-ium] CAS No. 876014-06-1](/img/structure/B12604250.png)

4,4'-(1,4-Phenylene)bis[1-(4-aminophenyl)pyridin-1-ium]

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

4,4'-(1,4-Phenylen)bis[1-(4-Aminophenyl)pyridin-1-ium] ist eine komplexe organische Verbindung mit der Summenformel C28H24N4+2. Diese Verbindung zeichnet sich durch das Vorhandensein von zwei Pyridinium-Einheiten aus, die über eine Phenylenbrücke verbunden sind und jeweils eine Aminophenylgruppe tragen.

Vorbereitungsmethoden

Synthesewege und Reaktionsbedingungen

Die Synthese von 4,4'-(1,4-Phenylen)bis[1-(4-Aminophenyl)pyridin-1-ium] umfasst typischerweise die folgenden Schritte:

Bildung der Pyridinium-Einheiten: Der erste Schritt umfasst die Synthese der Pyridinium-Einheiten. Dies kann durch die Reaktion von Pyridin mit einem geeigneten Aminophenyl-Derivat unter kontrollierten Bedingungen erreicht werden.

Kopplungsreaktion: Die Pyridinium-Einheiten werden dann mit einer Phenylenbrücke gekoppelt. Dieser Schritt erfordert häufig die Verwendung eines Kupplungsmittels wie eines Palladiumkatalysators, um die Bildung der Phenylenbindung zu erleichtern.

Reinigung: Das Endprodukt wird mittels Techniken wie Umkristallisation oder Chromatographie gereinigt, um die gewünschte Verbindung in hoher Reinheit zu erhalten.

Industrielle Produktionsverfahren

In einem industriellen Umfeld kann die Produktion von 4,4'-(1,4-Phenylen)bis[1-(4-Aminophenyl)pyridin-1-ium] eine großtechnische Synthese unter Verwendung von automatisierten Reaktoren und kontinuierlichen Fließprozessen umfassen. Diese Verfahren gewährleisten eine gleichbleibende Qualität und Ausbeute der Verbindung.

Analyse Chemischer Reaktionen

Arten von Reaktionen

4,4'-(1,4-Phenylen)bis[1-(4-Aminophenyl)pyridin-1-ium] unterliegt verschiedenen chemischen Reaktionen, darunter:

Oxidation: Die Verbindung kann mit Oxidationsmitteln wie Wasserstoffperoxid oder Kaliumpermanganat oxidiert werden.

Reduktion: Reduktionsreaktionen können mit Reduktionsmitteln wie Natriumborhydrid oder Lithiumaluminiumhydrid durchgeführt werden.

Substitution: Die Aminophenylgruppen können an Substitutionsreaktionen mit Elektrophilen teilnehmen, was zur Bildung verschiedener Derivate führt.

Häufige Reagenzien und Bedingungen

Oxidation: Wasserstoffperoxid, Kaliumpermanganat; typischerweise in wässrigen oder organischen Lösungsmitteln durchgeführt.

Reduktion: Natriumborhydrid, Lithiumaluminiumhydrid; Reaktionen werden häufig unter wasserfreien Bedingungen durchgeführt.

Substitution: Elektrophile wie Alkylhalogenide oder Acylchloride; Reaktionen können die Anwesenheit einer Base oder eines Katalysators erfordern.

Hauptprodukte, die gebildet werden

Die Hauptprodukte, die aus diesen Reaktionen gebildet werden, umfassen oxidierte Derivate, reduzierte Formen der Verbindung und verschiedene substituierte Derivate, abhängig von den verwendeten Reagenzien und Bedingungen.

Wissenschaftliche Forschungsanwendungen

4,4'-(1,4-Phenylen)bis[1-(4-Aminophenyl)pyridin-1-ium] hat eine breite Palette von Anwendungen in der wissenschaftlichen Forschung:

Chemie: Als Baustein für die Synthese komplexer organischer Moleküle und Polymere verwendet.

Biologie: Für sein Potenzial als Fluoreszenzsonde für die biologische Bildgebung und den Nachweis von Biomolekülen untersucht.

Medizin: Für seine potenziellen therapeutischen Eigenschaften, einschließlich Antikrebs- und antimikrobieller Aktivitäten, untersucht.

Industrie: Bei der Entwicklung fortschrittlicher Materialien wie leitfähiger Polymere und Nanomaterialien eingesetzt.

Wirkmechanismus

Der Wirkmechanismus von 4,4'-(1,4-Phenylen)bis[1-(4-Aminophenyl)pyridin-1-ium] beinhaltet seine Interaktion mit molekularen Zielstrukturen wie Enzymen und Rezeptoren. Die Verbindung kann an diese Zielstrukturen binden, ihre Aktivität modulieren und spezifische biochemische Signalwege auslösen. Beispielsweise kann seine Interaktion mit DNA oder Proteinen zu Veränderungen in zellulären Prozessen führen, was zu seinen therapeutischen Wirkungen beiträgt.

Wissenschaftliche Forschungsanwendungen

4,4’-(1,4-Phenylene)bis[1-(4-aminophenyl)pyridin-1-ium] has a wide range of applications in scientific research:

Chemistry: Used as a building block for the synthesis of complex organic molecules and polymers.

Biology: Investigated for its potential as a fluorescent probe for biological imaging and detection of biomolecules.

Medicine: Explored for its potential therapeutic properties, including anticancer and antimicrobial activities.

Industry: Utilized in the development of advanced materials such as conductive polymers and nanomaterials.

Wirkmechanismus

The mechanism of action of 4,4’-(1,4-Phenylene)bis[1-(4-aminophenyl)pyridin-1-ium] involves its interaction with molecular targets such as enzymes and receptors. The compound can bind to these targets, modulating their activity and triggering specific biochemical pathways. For example, its interaction with DNA or proteins can lead to changes in cellular processes, contributing to its therapeutic effects.

Vergleich Mit ähnlichen Verbindungen

Ähnliche Verbindungen

1,4-Bis(4-Aminophenoxy)benzol: Ähnlich in der Struktur, enthält jedoch Etherbindungen anstelle von Pyridinium-Einheiten.

4,4'-Bis(4-Aminophenoxy)biphenyl: Enthält Biphenyl-Einheiten mit Aminophenoxygruppen.

1,3-Bis(4-Aminophenoxy)benzol: Ähnliche Struktur mit einem anderen Substitutionsschema am Benzolring.

Einzigartigkeit

4,4'-(1,4-Phenylen)bis[1-(4-Aminophenyl)pyridin-1-ium] ist aufgrund seiner Pyridinium-Einheiten einzigartig, die ihm besondere elektronische Eigenschaften und Reaktivität verleihen. Dies macht es besonders wertvoll für Anwendungen, die spezifische Interaktionen mit biologischen Molekülen oder fortschrittlichen Materialien erfordern.

Eigenschaften

CAS-Nummer |

876014-06-1 |

|---|---|

Molekularformel |

C28H24N4+2 |

Molekulargewicht |

416.5 g/mol |

IUPAC-Name |

4-[4-[4-[1-(4-aminophenyl)pyridin-1-ium-4-yl]phenyl]pyridin-1-ium-1-yl]aniline |

InChI |

InChI=1S/C28H23N4/c29-25-5-9-27(10-6-25)31-17-13-23(14-18-31)21-1-2-22(4-3-21)24-15-19-32(20-16-24)28-11-7-26(30)8-12-28/h1-20,29H,30H2/q+1/p+1 |

InChI-Schlüssel |

GBFKGEYNIRQUKW-UHFFFAOYSA-O |

Kanonische SMILES |

C1=CC(=CC=C1C2=CC=[N+](C=C2)C3=CC=C(C=C3)N)C4=CC=[N+](C=C4)C5=CC=C(C=C5)N |

Herkunft des Produkts |

United States |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

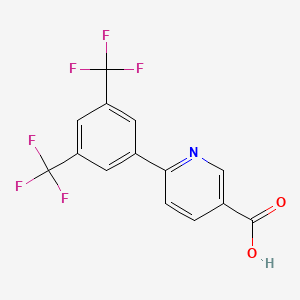

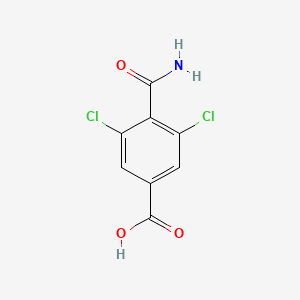

![Diethyl [1-(tributylstannyl)hex-1-en-1-yl]phosphonate](/img/structure/B12604171.png)

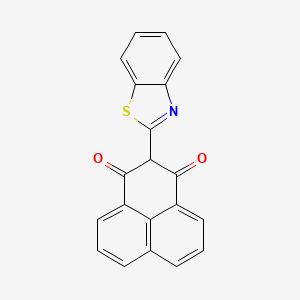

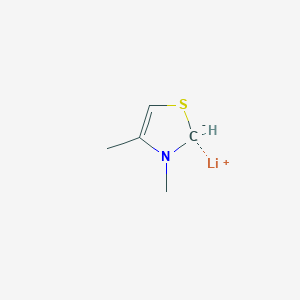

![N-[(E)-hydrazinylidenemethyl]-6-thiophen-3-ylnaphthalene-2-carboxamide](/img/structure/B12604193.png)

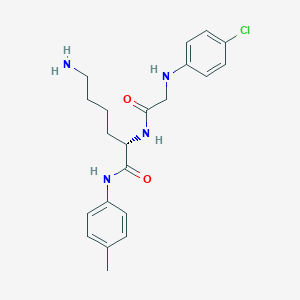

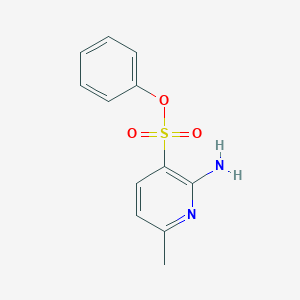

![4-{[2-Methyl-6-(propan-2-yl)pyrimidin-4-yl]oxy}butanoic acid](/img/structure/B12604197.png)

![3-(3',4-Dihexyl[2,2'-bithiophen]-5-yl)-9-ethyl-9H-carbazole](/img/structure/B12604226.png)

![5-[3-(Hydroxymethyl)phenyl]furan-2-carbaldehyde](/img/structure/B12604232.png)

![3-[3-(5-Fluoropyridin-2-yl)-1,2,4-oxadiazol-5-yl]propanoic acid](/img/structure/B12604238.png)